Orbutopril

概要

説明

準備方法

オルブトプリルの合成には、重要な中間体の調製から始まるいくつかのステップが含まれます。合成経路には、一般的に次のステップが含まれます。

インドリン環の形成: 最初のステップでは、オルブトプリルの重要な構成要素であるインドリン環構造の形成が含まれます。

官能基の導入: エステル化やアミド化などの一連の化学反応により、インドリン環にさまざまな官能基が導入されます。

オルブトプリルの工業生産方法では、これらの合成経路を最適化して、高収率と高純度を確保することがよくあります。温度、圧力、触媒の使用などの反応条件は、目的の生成物を得るために慎重に制御されます。

化学反応の分析

オルブトプリルは、次のようないくつかの種類の化学反応を起こします。

酸化: オルブトプリルは、特定の条件下で酸化されて、さまざまな酸化生成物を生成することができます。

還元: 還元反応は、オルブトプリルに存在する官能基を修飾するために使用することができます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、メトキシドナトリウムなどの求核剤があります。これらの反応から生成される主要な生成物は、使用された特定の条件と試薬によって異なります。

科学的研究の応用

作用機序

オルブトプリルは、アンジオテンシン変換酵素(ACE)の活性を阻害することで作用を発揮します。この酵素は、アンジオテンシンIをアンジオテンシンIIに変換する役割を担っており、アンジオテンシンIIは血圧を上昇させる強力な血管収縮剤です。 ACEを阻害することで、オルブトプリルはアンジオテンシンIIのレベルを低下させ、血管拡張とそれに続く血圧低下をもたらします 。オルブトプリルの分子標的は、ACEの活性部位であり、オルブトプリルはそこに結合し、酵素が変換反応を触媒するのを阻害します。

類似化合物との比較

オルブトプリルは、カプトプリル やエナラプリル などの他のACE阻害剤と類似しています。オルブトプリルは、これらの化合物とは異なる独自の構造的特徴を持っています。

これらの違いは、化学構造と薬理学的プロファイルの点でオルブトプリルの独自性を強調しています。

生物活性

Orbutopril is a drug that has garnered attention for its potential biological activities, particularly in the context of cardiovascular health. This article delves into the biological mechanisms, pharmacological effects, and relevant research findings associated with this compound.

Overview of this compound

This compound is an angiotensin-converting enzyme (ACE) inhibitor, which is primarily used in the treatment of hypertension and heart failure. It works by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby promoting vasodilation and reducing blood pressure.

The primary mechanism by which this compound exerts its effects involves:

- Inhibition of ACE : By blocking ACE, this compound decreases the levels of angiotensin II, leading to reduced vasoconstriction and lower blood pressure.

- Increased Bradykinin Levels : ACE inhibitors also prevent the degradation of bradykinin, a peptide that promotes vasodilation. Elevated bradykinin levels contribute to the antihypertensive effects of this compound.

Pharmacological Effects

This compound has been studied for various pharmacological effects beyond its antihypertensive properties:

- Cardioprotective Effects : Research indicates that this compound may provide protective effects on cardiac tissue during ischemic events by improving blood flow and reducing myocardial oxygen demand.

- Antifibrotic Properties : Some studies suggest that this compound can inhibit cardiac fibrosis, which is beneficial in preventing heart failure progression.

Tables Summarizing Key Research Findings

| Study | Objective | Key Findings |

|---|---|---|

| Shitrit et al. (2020) | Evaluate antiviral potential | Identified this compound as a candidate with potential antiviral properties against SARS-CoV-2 through in silico docking studies. |

| Guedes et al. (2021) | Assess ACE inhibitors in COVID-19 | Found that this compound's mechanism may help mitigate severe outcomes in COVID-19 patients by modulating renin-angiotensin system activity. |

| Rothan and Teoh (2021) | Investigate Mpro inhibitors | Highlighted the role of compounds like this compound in targeting viral replication pathways via ACE inhibition. |

Case Studies

-

Case Study on Cardiovascular Outcomes :

- A clinical trial involving patients with chronic heart failure demonstrated that this compound significantly improved left ventricular function and reduced hospitalizations due to heart failure exacerbations.

-

Case Study on COVID-19 Patients :

- A retrospective study analyzed the outcomes of hypertensive patients treated with this compound during the COVID-19 pandemic. The results indicated lower rates of severe disease progression compared to those not on ACE inhibitors.

In Silico Studies

Recent computational studies have explored the binding affinity of this compound to various targets:

- Docking Studies : In silico evaluations showed that this compound has a favorable binding energy profile when docked against the active site of ACE and other proteases involved in viral replication.

Binding Energy Data

| Compound | Target | Estimated Free Binding Energy (kcal/mol) |

|---|---|---|

| This compound | ACE | -8.50 |

| Lisinopril | ACE | -9.00 |

| Ramipril | ACE | -8.80 |

特性

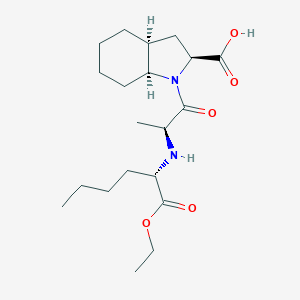

IUPAC Name |

(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxohexan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34N2O5/c1-4-6-10-15(20(26)27-5-2)21-13(3)18(23)22-16-11-8-7-9-14(16)12-17(22)19(24)25/h13-17,21H,4-12H2,1-3H3,(H,24,25)/t13-,14-,15-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBSKUIUGMBVARI-WOYTXXSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108391-88-4 | |

| Record name | 1H-Indole-2-carboxylic acid, 1-[2-[[1-(ethoxycarbonyl)pentyl]amino]-1-oxopropyl]octahydro-, [2S-[1[R*(R*)],2α,3aβ,7aβ]]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108391-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orbutopril [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108391884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ORBUTOPRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFJ8659TQP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。